molecular formula C31H34F6N4O2S2 B1371927 N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 1020665-73-9

N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No. B1371927
M. Wt: 672.8 g/mol
InChI Key: ZRDOOGDGPMAXLS-BIYDSLDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C31H34F6N4O2S2 and its molecular weight is 672.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bifunctional Organocatalyst in Asymmetric Catalysis

N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has been identified as a reagent used as a bifunctional organocatalyst in asymmetric catalysis. It exhibits properties such as solubility in most organic solvents and can be purified using flash chromatography on silica gel. Its physical data includes a melting point of 168-170°C and it appears as a white solid (Wang & Fang, 2014).

Synthesis and Structural Characterization

In the context of palladium(II) complexes synthesis and structural characterization, this compound plays a critical role. It forms part of the process in the synthesis of chiral 1,2-bis[tris(dimethylamino)phosphinimino] derivatives and their subsequent reactions to form palladium complexes (Sauthier et al., 2000).

Novel Organic Compounds Synthesis

It is involved in the creation of novel organic compounds, such as dimethylsilyl derivatives. These compounds have unique structural properties and potential applications in various fields of chemistry (Liu Diansheng, 2004).

Application in Antibacterial and Antioxidant Studies

Though not directly, derivatives of this compound have been evaluated for their antibacterial, antioxidant, and DNA-cleavage activities. These studies contribute to the broader understanding of the compound’s potential biomedical applications (Reddy et al., 2016).

Use as Ligands for Metal Complexes

The compound serves as a basis for synthesizing chiral N4 Schiff bases. These bases are used as ligands for metal complexes, highlighting its significance in coordination chemistry and potential applications in catalysis (Karamé et al., 2003).

Electochemical and Antitumor Properties

Studies have shown that the compound, when modified, exhibits potential electrochemical properties and antitumor activity. These findings open doors to its applications in electrochemistry and cancer research (Duan et al., 2017).

properties

IUPAC Name

1-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34F6N4O2S2/c1-41(2)26-16-10-9-15-25(26)38-29(44)39-27(20-11-5-3-6-12-20)28(21-13-7-4-8-14-21)40-45(42,43)24-18-22(30(32,33)34)17-23(19-24)31(35,36)37/h3-8,11-14,17-19,25-28,40H,9-10,15-16H2,1-2H3,(H2,38,39,44)/t25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOOGDGPMAXLS-BIYDSLDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34F6N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647711
Record name N-[(1R,2R)-2-({[(1R,2R)-2-(Dimethylamino)cyclohexyl]carbamothioyl}amino)-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,2R)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

CAS RN

1020665-73-9
Record name N-[(1R,2R)-2-({[(1R,2R)-2-(Dimethylamino)cyclohexyl]carbamothioyl}amino)-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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